N-(2-bromophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide
Overview
Description
N-(2-bromophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide: is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromophenyl group, an ethyl group, and a methyl group attached to a benzofuran ring, along with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of o-hydroxyaryl ketones with ethyl bromoacetate under basic conditions.
Amidation: The carboxamide group can be introduced by reacting the benzofuran derivative with an appropriate amine, such as 2-bromoaniline, under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, cyclization, and amidation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The benzofuran ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Amidation and Hydrolysis: The carboxamide group can participate in amidation reactions with other amines or undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS), bromine.
Cyclization: Ethyl bromoacetate, base (e.g., sodium hydroxide).
Amidation: 2-bromoaniline, coupling agents (e.g., EDC, DCC).
Major Products:
- Substituted benzofuran derivatives.
- Oxidized or reduced benzofuran compounds.
- Carboxylic acids and amides.
Scientific Research Applications
Chemistry: N-(2-bromophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide is used as a building block in organic synthesis for the preparation of various benzofuran derivatives with potential biological activities.
Biology and Medicine: This compound has been investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. It serves as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and benzofuran ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to the modulation of biological processes such as cell proliferation, inflammation, and microbial growth.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide
- N-(2-fluorophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide
- N-(2-iodophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide
Comparison: N-(2-bromophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity, binding affinity, and biological activity, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(2-bromophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c1-3-12-8-9-16-13(10-12)11(2)17(22-16)18(21)20-15-7-5-4-6-14(15)19/h4-10H,3H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEPOZJRXLJHRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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